2-((二氟甲基)磺酰基)-N-(1-氧代-1,2,3,4-四氢异喹啉-7-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

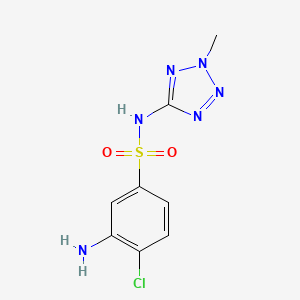

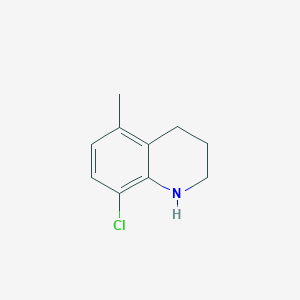

The compound 2-((difluoromethyl)sulfonyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a chemical entity that features a difluoromethylsulfonyl group attached to a tetrahydroisoquinoline scaffold. This structure is indicative of a class of compounds that have been explored for their potential biological activities, such as inhibition of phenylethanolamine N-methyltransferase (PNMT), which is an enzyme involved in the biosynthesis of the neurotransmitter norepinephrine .

Synthesis Analysis

The synthesis of related compounds involves the use of visible light-induced difluoromethylation of N-methacryloyl benzamides using difluoromethyl sulfone. This method has been shown to be efficient for the synthesis of CF2H-containing isoquinoline-1,3(2H,4H)-diones. Additionally, trifluoromethylation can be achieved using trifluoromethyl sulfone via a similar radical process . Another approach for synthesizing sulfonyl-containing quinolines is the copper-catalyzed deoxygenative C2-sulfonylation of quinoline N-oxides with DABSO and phenyldiazonium tetrafluoroborates, which yields products with various substituents in moderate to high yields .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-((difluoromethyl)sulfonyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide includes a tetrahydroisoquinoline core, which is a common feature in molecules with potential pharmacological properties. The presence of the difluoromethylsulfonyl group is significant as it can influence the molecule's binding affinity and selectivity to biological targets, such as PNMT .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve radical processes facilitated by light or catalysis. For instance, the difluoromethylation and trifluoromethylation reactions proceed via a radical pathway under visible light irradiation or copper catalysis, respectively . These reactions are crucial for introducing fluorinated groups, which are often desirable in medicinal chemistry due to their ability to modulate the biological activity and physicochemical properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly provided, but based on the structure and the synthesis methods, it can be inferred that the presence of fluorinated groups would likely increase the compound's lipophilicity. This could potentially enhance its ability to cross biological membranes, such as the blood-brain barrier. However, it is also noted that the introduction of a methylene group in place of a sulfonamide -NH- can result in a decrease in potency, despite an increase in lipophilicity . The balance between lipophilicity and potency is a critical consideration in the design of such compounds for biological applications.

科学研究应用

合成和表征

2-((二氟甲基)磺酰基)-N-(1-氧代-1,2,3,4-四氢异喹啉-7-基)苯甲酰胺及其类似物是各种合成有机化学方法的核心,尤其是在生成氟化杂环化合物方面。邹等(2017)开发了一种使用二氟甲基砜直接对 N-甲基丙烯酰苯甲酰胺进行二氟甲基化的方法,突出了其在温和条件下合成含 CF2H/CF3 的异喹啉衍生物的效用 (Zou & Wang, 2017)。同样,刘等(2016)通过可见光促进反应合成了杂环衍生物,强调了此类过程的广泛底物范围和效率 (Liu et al., 2016)。

催化和反应性

已经探索了基于砜的化合物在催化过程中的反应性,雷迪等人(2015)展示了通过镍催化对苯甲酰胺衍生物进行硫化和磺化。这项工作为构建有价值的二芳基硫醚和砜提供了一条便利的途径 (Reddy et al., 2015)。此外,傅等(2016)研究了可见光介导的烯烃酰胺的氧二氟甲基化,导致合成了含 CF2H 的苯并恶嗪和恶唑啉,展示了该方法的温和条件和官能团耐受性 (Fu et al., 2016)。

生物学和药理学筛选

苯甲酰胺衍生物的潜在生物学和药理学应用也已得到探索。帕特尔等人(2009)合成了包含磺酰胺基喹唑啉基咪唑的氟代苯并噻唑,并评估了它们的抗菌、抗炎、抗惊厥和驱虫活性。本研究展示了此类化合物的多样化官能团掺入和药理学筛选 (Patel et al., 2009)。

属性

IUPAC Name |

2-(difluoromethylsulfonyl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2O4S/c18-17(19)26(24,25)14-4-2-1-3-12(14)16(23)21-11-6-5-10-7-8-20-15(22)13(10)9-11/h1-6,9,17H,7-8H2,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFVGJVHNCRYBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((difluoromethyl)sulfonyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methylidene-N1,N2-bis({4-[(pyrimidin-2-yl)sulfamoyl]phenyl})cyclopropane-1,2-dicarboxamide](/img/structure/B2507896.png)

![rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2507904.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2507906.png)

![N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2507907.png)

![7-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2507908.png)

![4-[[2-[(3-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2507913.png)

![2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2507918.png)